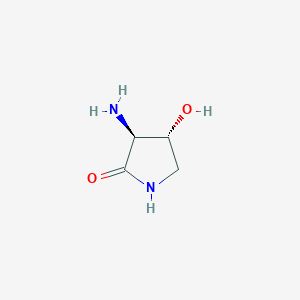
(1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol is a chiral compound featuring a pyridine ring substituted with chlorine and fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-fluoropyridine.
Grignard Reaction: The 2-chloro-5-fluoropyridine undergoes a Grignard reaction with an appropriate Grignard reagent, such as ethylmagnesium bromide, to form the corresponding alcohol.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (1R)-enantiomer.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of chiral catalysts may be employed to enhance efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
(1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of pyridine derivatives.
Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of (1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and fluorine atoms on the pyridine ring can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
(1R)-1-(2-chloro-3-pyridyl)ethanol: Lacks the fluorine atom, which may affect its reactivity and biological activity.
(1R)-1-(2-fluoro-5-pyridyl)ethanol: Lacks the chlorine atom, which can influence its chemical properties and applications.
(1R)-1-(3-chloro-5-fluoro-2-pyridyl)ethanol: Has a different substitution pattern on the pyridine ring, leading to variations in its chemical behavior.
Uniqueness: The unique combination of chlorine and fluorine atoms on the pyridine ring of (1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol imparts distinct chemical properties, such as increased reactivity and potential for specific biological interactions. This makes it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
(1R)-1-(2-chloro-5-fluoropyridin-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO/c1-4(11)6-2-5(9)3-10-7(6)8/h2-4,11H,1H3/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGXENWYWUVLBD-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CC(=C1)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(N=CC(=C1)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Benzenesulfonic acid, 4-methyl-, 2-[(2-bromophenyl)methylene]hydrazide](/img/structure/B8228731.png)
![(2R)-2-benzamido-3-[[(2S)-2-benzamido-2-carboxyethyl]disulfanyl]propanoic acid](/img/structure/B8228742.png)



![rel-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B8228764.png)




![5-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B8228784.png)


![(1R,5S)-3-Azabicyclo[3.1.0]hexan-2-one](/img/structure/B8228825.png)
